molecular formula C17H20N4O4 B2621786 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide CAS No. 1396785-59-3

3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B2621786
CAS No.: 1396785-59-3
M. Wt: 344.371
InChI Key: RESFRNCMKNKHLZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with methoxy groups and a morpholinopyrimidine moiety, which contributes to its distinct chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and suitable aldehydes or ketones.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Coupling with Benzamide: The final step involves coupling the morpholinopyrimidine intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups and catalysts.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethoxybenzylamine derivatives.

    Substitution: Formation of various substituted morpholinopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, contributing to studies on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-pyrimidinyl)benzamide
  • 3,4-dimethoxy-N-(2-morpholinopyridin-5-yl)benzamide
  • 3,4-dimethoxy-N-(2-morpholinopyrimidin-4-yl)benzamide

Uniqueness

3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to the specific positioning of the morpholine and pyrimidine groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-14-4-3-12(9-15(14)24-2)16(22)20-13-10-18-17(19-11-13)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESFRNCMKNKHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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